Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
Description
Synthesis Analysis
The synthesis of benzenamine derivatives and related compounds involves several innovative approaches. For instance, new methods for the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-Bromine/Chloride have been developed, showcasing a multi-step reaction process with varying yields (Chen & Ren, 2014). Similarly, the synthesis of benzazepine derivatives through intramolecular cyclization and subsequent chemical modifications has been reported, indicating the versatility of synthetic strategies for such compounds (Jensen & Woods, 1979).
Molecular Structure Analysis
Molecular and supramolecular structures of benzenamine derivatives have been elucidated through various spectroscopic and crystallographic techniques. Detailed studies reveal the conformational preferences and stereochemistry of these compounds, highlighting the azepine ring's boat conformation and the influence of substituents on molecular geometry (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
Chemical reactivity studies of benzenamine derivatives uncover their participation in various organic transformations. For example, the gold(I)-catalyzed intermolecular formal [2 + 5] cycloaddition for the preparation of benzofused N-heterocyclic azepine products demonstrates the compound's reactivity towards cycloaddition reactions, enabling the synthesis of complex heterocyclic structures (Iqbal & Fiksdahl, 2013).
Physical Properties Analysis
The physical properties of benzenamine derivatives, including their solubility, melting points, and crystalline forms, are crucial for their application in material science and pharmaceuticals. Studies on polymorphism and crystal engineering provide insights into the compound's stability and solubility characteristics, which are essential for its practical applications (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, define benzenamine derivatives' utility in chemical syntheses and as intermediates in the development of pharmaceutical agents. The exploration of these properties through reaction mechanisms and product analysis is vital for harnessing the compound's full potential (Gerdes et al., 2004).
Scientific Research Applications
Application 1: Synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-, Bromine
- Summary of the Application : This compound is synthesized as part of a new approach to enhance the oxidation activity of hydrogen peroxide, improving the bleaching efficiency and adapting the bleaching in multiple fiber fabric .
- Methods of Application or Experimental Procedures : The synthesis involves a series of reactions starting with 4-methyl-benzoic acid reacting with thionyl chloride, then with caprolactam, and last with N-bromosuccinimide to produce the 4-bromomethyl benzoyl caprolactam . This is then reacted with triethylamine to produce N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-, Bromine .
- Results or Outcomes : The total yield of this synthesis was reported to be 61% .
Application 2: 4-(4-(HEXAHYDRO-1H-AZEPIN-1-YL)PHENYLAZO)BENZONITRILE
- Summary of the Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the research involving this compound are not provided .
Application 3: Analytical Chemistry
- Summary of the Application : Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can be analyzed by reverse phase (RP) HPLC method .
- Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This method provides a way to analyze the compound, but specific results or outcomes are not provided .
Application 4: Commercial Availability
- Summary of the Application : Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is commercially available and can be purchased for research and development purposes.
- Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures are not provided.
- Results or Outcomes : The outcomes of the research involving this compound are not provided.
properties
IUPAC Name |
4-(azepan-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUONPQXZRHVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069177 | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
CAS RN |
57356-18-0 | |
Record name | 4-(Hexahydro-1H-azepin-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57356-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057356180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hexahydro-1H-azepin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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